molecular formula C13H13NaO3 B1677002 Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate CAS No. 131733-92-1

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate

Cat. No. B1677002
M. Wt: 240.23 g/mol
InChI Key: UADPGHINQMWEAG-CSKARUKUSA-N
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Description

The compound is a sodium salt of an organic compound, specifically a derivative of benzo[7]annulene . Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which are compounds composed of multiple aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzo[7]annulene ring system. Benzo[7]annulene is a polycyclic aromatic hydrocarbon, which means it consists of multiple interconnected aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the hydroxy group (-OH) could potentially be involved in reactions such as esterification or dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the sodium ion could make the compound soluble in water .

Scientific Research Applications

Application 1: Cancer Research

  • Summary of the Application: The compound “6,7-Dihydro-5H-benzo[7]annulene” is being studied as a Selective Estrogen Receptor Degrader (SERD) for treating cancer . Estrogen receptors (ERs) are involved in the regulation of gene expression, cellular proliferation, and differentiation in target tissues. Abnormal ER leads to cancer and other diseases .
  • Methods of Application or Experimental Procedures: The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer . The compounds, their preparation, use, and pharmaceutical composition, and treatment are disclosed .
  • Results or Outcomes: The new strategy to counterforce resistance in endocrine therapies is to shut down the ER signaling by removing ER from the tumor cells using SERDs . The application of these novel compounds could potentially lead to new treatments for cancer .

Sure, here are more potential applications of the compound “6,7-Dihydro-5H-benzo7annulene”:

Application 2: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

  • Summary of the Application: The compound “6,7-Dihydrobenzo[b]thiophen-4-one”, which is structurally similar to “6,7-Dihydro-5H-benzo7annulene”, is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Typically, these compounds are used as building blocks or intermediates in the synthesis of more complex molecules .
  • Results or Outcomes: The outcomes of using this compound would vary depending on the specific application. In general, the use of such compounds can enable the synthesis of a wide range of organic molecules, pharmaceuticals, agrochemicals, and dyestuffs .

Application 3: Selective Estrogen Receptor Degraders (SERDs)

  • Summary of the Application: The compound “6,7-Dihydro-5H-benzo[7]annulene” is being studied as a Selective Estrogen Receptor Degrader (SERD) for treating cancer . Estrogen receptors (ERs) are involved in the regulation of gene expression, cellular proliferation, and differentiation in target tissues. Abnormal ER leads to cancer and other diseases .
  • Methods of Application or Experimental Procedures: The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer . The compounds, their preparation, use, and pharmaceutical composition, and treatment are disclosed .
  • Results or Outcomes: The new strategy to counterforce resistance in endocrine therapies is to shut down the ER signaling by removing ER from the tumor cells using SERDs . The application of these novel compounds could potentially lead to new treatments for cancer .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound. Given the interesting structure of this compound, it could have potential applications in areas such as materials science or medicinal chemistry .

properties

IUPAC Name

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDZCORIHHOPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017108
Record name Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate

CAS RN

131733-92-1
Record name NCS 382
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131733921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 2
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 3
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 4
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 5
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate
Reactant of Route 6
Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate

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